molecular formula C8H9BrN2O2 B1393797 Ethyl 3-Amino-5-bromoisonicotinate CAS No. 1257535-56-0

Ethyl 3-Amino-5-bromoisonicotinate

Cat. No. B1393797
CAS RN: 1257535-56-0
M. Wt: 245.07 g/mol
InChI Key: SPXGHCFJEVUZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Amino-5-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.072 . It is categorized under esters and is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Amino-5-bromoisonicotinate is represented by the formula C8H9BrN2O2 . This indicates that the compound contains eight carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 3-Amino-5-bromoisonicotinate has a molecular weight of 245.072 . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Anticancer Potential

Ethyl 3-Amino-5-bromoisonicotinate and its analogues have been explored for their potential in treating cancers, particularly focusing on overcoming drug resistance in cancer cells. One such compound, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q), demonstrated low micromolar cytotoxicity against a range of hematologic and solid tumor cells. It showed the ability to selectively kill drug-resistant cells over parent cancer cells, indicating its potential as a promising candidate for treating cancers with multiple drug resistance (Das et al., 2009).

Antimicrobial and Antioxidant Properties

The synthesis of novel compounds utilizing Ethyl 3-Amino-5-bromoisonicotinate derivatives has been reported with implications for antimicrobial and antioxidant activities. Some newly synthesized compounds, such as Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, have demonstrated promising antioxidant and antimicrobial properties (Bekircan & Bektaş, 2008).

Chemical Synthesis and Catalysis

Ethyl 3-Amino-5-bromoisonicotinate derivatives have been used in various chemical syntheses and as catalysts. For instance, metal-organic frameworks (MOFs) with non-coordinated amino groups, including derivatives of Ethyl 3-Amino-5-bromoisonicotinate, have been found to be stable solid basic catalysts in certain chemical reactions like Knoevenagel condensation (Gascón et al., 2009).

Neuroprotective Properties

Compounds similar to Ethyl 3-Amino-5-bromoisonicotinate have been studied for their neuroprotective properties. Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), for example, has shown to reduce cell death induced by various compounds, acting as a calcium promotor and inducing antiapoptotic proteins, thus suggesting its potential as a neuroprotective agent (Orozco et al., 2004).

Safety and Hazards

Ethyl 3-Amino-5-bromoisonicotinate is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use should be limited to outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXGHCFJEVUZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201424
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257535-56-0
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Amino-5-bromoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Amino-5-bromoisonicotinate
Reactant of Route 3
Ethyl 3-Amino-5-bromoisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-Amino-5-bromoisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-Amino-5-bromoisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-Amino-5-bromoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.